molecular formula C19H23N3O4S B4956111 4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline

Cat. No.: B4956111
M. Wt: 389.5 g/mol
InChI Key: DRBUTZOSEQEONR-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a sulfonyl group, a benzyl group, and a nitroaniline moiety. Its molecular formula is C18H23N3O4S, and it is known for its potential use in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of azepane with sulfonyl chloride to form azepan-1-ylsulfonyl chloride. This intermediate is then reacted with N-benzyl-2-nitroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 4-(azepan-1-ylsulfonyl)-N-benzyl-2-aminoaniline.

    Oxidation: 4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)benzoic acid
  • 4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the azepane ring and the nitroaniline moiety distinguishes it from other similar compounds, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-benzyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-22(24)19-14-17(27(25,26)21-12-6-1-2-7-13-21)10-11-18(19)20-15-16-8-4-3-5-9-16/h3-5,8-11,14,20H,1-2,6-7,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBUTZOSEQEONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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